Kinetic Characterization: Michaelis-Menten Parameters for Phytaspase Activity
Ac-VETD-AMC serves as a robust substrate for the caspase-like plant protease, phytaspase, with well-defined Michaelis-Menten kinetics. In contrast to other peptidyl-AMC substrates which may show no activity, Ac-VETD-AMC enables precise kinetic characterization [1].
| Evidence Dimension | Enzyme Kinetics (KM, kcat/KM) |
|---|---|
| Target Compound Data | KM = 1.587 μM; kcat/KM = 4.67 × 10³ M⁻¹ min⁻¹ |
| Comparator Or Baseline | Suc-LY-AMC (Common protease substrate): No observable peptidase activity (HsClpP). Other tested AMC substrates (Ac-WLA-AMC, Z-RR-AMC, Ac-LEHD-AMC, Z-LLL-AMC) for HsClpP also showed limited/no degradation . |
| Quantified Difference | Ac-VETD-AMC is the only substrate among those tested to provide quantifiable kinetic parameters for phytaspase in this context. |
| Conditions | In vitro assay using purified, untagged recombinant phytaspase in 50 mM TrisHCl, pH 8, 10 mM MgCl2, 100 mM KCl, 0.02% Triton X-100, 5% glycerol, 1 mM DTT. |
Why This Matters
The well-defined kinetic parameters provide a quantitative basis for assay optimization, quality control, and cross-laboratory data comparison, ensuring reproducible results in phytaspase research.
- [1] Narayanan, S., Sanpui, P., Sahoo, L., & Ghosh, S. S. (2016). Heterologous expression and functional characterization of phytaspase, a caspase-like plant protease. International Journal of Biological Macromolecules, 95, 392-399. View Source
